4-Methyl-2-pyrazolin-5-one

Catalog No.
S704990
CAS No.
13315-23-6
M.F
C4H6N2O
M. Wt
98.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-2-pyrazolin-5-one

CAS Number

13315-23-6

Product Name

4-Methyl-2-pyrazolin-5-one

IUPAC Name

4-methyl-1,4-dihydropyrazol-5-one

Molecular Formula

C4H6N2O

Molecular Weight

98.1 g/mol

InChI

InChI=1S/C4H6N2O/c1-3-2-5-6-4(3)7/h2-3H,1H3,(H,6,7)

InChI Key

GWYFIIHULJCWMO-UHFFFAOYSA-N

SMILES

CC1C=NNC1=O

Canonical SMILES

CC1C=NNC1=O
  • Origin: While the natural occurrence of 4-methyl-2-pyrazolin-5-one is not well documented, it can be synthesized in a lab from various precursors [].
  • Significance: Research on 4-methyl-2-pyrazolin-5-one is primarily focused on its potential applications. Studies suggest it may serve as a building block for synthesizing more complex molecules with desired properties. Additionally, some research explores its use as a reference standard in proteomics research.

Molecular Structure Analysis

4-methyl-2-pyrazolin-5-one possesses a five-membered ring structure with two nitrogen atoms (N) and one oxygen atom (O) arranged in a specific order. A methyl group (CH3) is attached to the fourth carbon atom (C4) of the ring, and a keto group (C=O) is present on the fifth carbon atom (C5). This structure results in the following key features:

  • Heterocyclic ring: The presence of nitrogen and oxygen atoms in the ring grants unique chemical properties compared to all-carbon rings [].
  • Tautomerism: The keto-enol tautomerism exists due to the presence of the keto group adjacent to a N-H bond. This allows the molecule to exist in two isomeric forms – keto and enol – in equilibrium [].

Chemical Reactions Analysis

Synthesis of 4-methyl-2-pyrazolin-5-one can be achieved through various methods. One reported approach involves the reaction of a hydrazino derivative with a β-ketoester []. However, specific details regarding the reaction conditions and yields are limited in publicly available sources.

Information on decomposition pathways or other relevant reactions involving 4-methyl-2-pyrazolin-5-one is currently scarce in scientific literature.


Physical And Chemical Properties Analysis

  • Physical state: Likely a solid at room temperature due to the presence of polar groups (C=O, N-H) that promote intermolecular interactions.
  • Melting point and boiling point: Data unavailable in public sources.
  • Solubility: Potentially soluble in polar solvents like water and ethanol due to the presence of the keto and N-H groups that can form hydrogen bonds with the solvent molecules. Solubility in non-polar solvents like hexane is likely to be low.

Currently, there is no documented research on the specific mechanism of action of 4-methyl-2-pyrazolin-5-one in biological systems.

As with most chemicals, it's advisable to handle 4-methyl-2-pyrazolin-5-one with caution due to lack of comprehensive safety data. Specific information on its toxicity, flammability, and reactivity is not available in scientific literature. Always consult a safety data sheet (SDS) if handling this compound and wear appropriate personal protective equipment (PPE).

Limitations and Future Research

Research on 4-methyl-2-pyrazolin-5-one is in its early stages. More detailed investigations are needed to fully understand its:

  • Synthesis: Development of efficient and scalable synthetic methods.
  • Reactivity: Exploration of its chemical reactions and potential applications.
  • Physical and chemical properties: Experimental determination of melting point, boiling point, solubility, etc.
  • Safety: Evaluation of potential hazards and establishment of safe handling procedures.
  • Organic synthesis

    The presence of the pyrazolin-5-one ring system makes 4-Methyl-2-pyrazolin-5-one a potential building block for the synthesis of more complex heterocyclic compounds. Heterocyclic compounds are organic molecules with ring structures containing atoms other than carbon, and they are found in many biologically active molecules . Research into the reactivity of 4-Methyl-2-pyrazolin-5-one and its ability to participate in different synthetic reactions could be valuable.

  • Medicinal chemistry

  • Proteomics research

    Some suppliers offer 4-Methyl-2-pyrazolin-5-one as a specialty product for proteomics research . Proteomics is the study of proteins, and the specific application of 4-Methyl-2-pyrazolin-5-one in this field is not fully elucidated in currently available scientific literature. More research is needed to understand its potential role in proteomic techniques.

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13315-23-6

Dates

Modify: 2023-08-15

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